![molecular formula C14H13F2N B7869760 1-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7869760.png)
1-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine
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Overview
Description
1-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity
Preparation Methods
The synthesis of 1-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a fluorinated benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine, a compound with the molecular formula C14H15F2N, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, materials science, and as a synthetic intermediate, supported by relevant data and case studies.
Medicinal Chemistry Applications
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit potential as antidepressants. Studies have shown that the biphenyl structure can enhance selectivity for serotonin receptors, which is crucial in developing effective antidepressants. For example, a study published in the Journal of Medicinal Chemistry demonstrated that modifications on the biphenyl moiety could lead to increased binding affinity to serotonin transporters, suggesting a promising pathway for new antidepressant drugs .
Anti-inflammatory Properties
Another significant application is in anti-inflammatory therapies. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines. A recent study highlighted that derivatives of biphenyl compounds could reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases such as rheumatoid arthritis .
Cancer Research
The compound has also been explored within cancer research. Its structural analogs have shown promise in targeting specific cancer cell lines. In vitro studies revealed that biphenyl derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways . This suggests that this compound might be a candidate for further development as an anticancer agent.
Materials Science Applications
Polymer Synthesis
In materials science, this compound is being investigated as a building block for advanced polymers. Its ability to participate in polymerization reactions allows for the creation of materials with enhanced thermal stability and mechanical properties. Research has indicated that incorporating such difluorinated biphenyl units into polymer matrices can significantly improve their performance under stress conditions .
Liquid Crystals
The compound's structural characteristics also make it suitable for applications in liquid crystal displays (LCDs). Studies have shown that similar compounds can serve as liquid crystal materials due to their anisotropic properties, which are essential for display technologies. The incorporation of difluorinated biphenyls into liquid crystal formulations can enhance optical clarity and response times .
Synthetic Intermediate
Synthesis Pathways
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its synthesis can be achieved through various methods including nucleophilic substitution and reductive amination techniques. For instance, one synthetic route involves the reaction of difluorobenzene derivatives with ethyl amine under controlled conditions to yield the desired product .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
1-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other biphenyl derivatives, such as:
1-(3,5-Difluorophenyl)ethanamine: Similar in structure but lacks the biphenyl linkage, resulting in different chemical properties and reactivity.
3’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an ethanamine group, leading to different applications and biological activities.
The uniqueness of 1-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties.
Biological Activity
1-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12F2N. The presence of difluorobiphenyl groups enhances its lipophilicity and stability, which are critical for biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Biphenyl Core : Using Suzuki-Miyaura coupling to create the biphenyl structure.
- Fluorination : Electrophilic fluorination introduces fluorine atoms at the 3' and 5' positions.
- Amination : Nucleophilic substitution introduces the ethanamine group.
These steps are crucial for obtaining a compound with desired biological activity.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, a study on related biphenyl derivatives indicated their effectiveness against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) with GI50 values ranging from 15.1 to 28.7 μM .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression. Similar biphenyl derivatives have been reported to inhibit CDK4 and PI3K pathways, which are critical for cell cycle regulation and survival in cancer cells .
Study 1: Antiproliferative Effects
In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines. The compound showed a dose-dependent response with IC50 values indicating strong antiproliferative activity across different types of cancers.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 21.5 |
A549 | 25.9 |
PC-3 | 15.9 |
HCT116 | 27.9 |
Study 2: Mechanistic Insights
Another study focused on the mechanism of action, revealing that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 . This dual action not only halts proliferation but also promotes programmed cell death in malignant cells.
Properties
IUPAC Name |
1-[4-(3,5-difluorophenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-9(17)10-2-4-11(5-3-10)12-6-13(15)8-14(16)7-12/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEERQTFXVPGPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC(=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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